molecular formula C26H24N8OS B13404942 N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine

N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine

Cat. No.: B13404942
M. Wt: 496.6 g/mol
InChI Key: DUGZMKCYSGAVKM-UHFFFAOYSA-N
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Description

N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine is a potent and selective ATP-competitive inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-Met signaling pathway is a critical mediator of oncogenesis, tumor invasion, and metastasis, making it a high-value target in anticancer drug discovery. This compound exhibits high binding affinity and inhibits c-Met autophosphorylation, thereby disrupting downstream signaling cascades such as the MAPK and PI3K/Akt pathways. Its specific research applications include the study of c-Met-driven tumorigenesis in various cancers, including non-small cell lung cancer, gastric cancer, and glioblastoma. Researchers utilize this inhibitor in in vitro and in vivo models to investigate mechanisms of cancer cell proliferation, survival, migration, and to explore potential therapeutic strategies and combination treatments. The compound is intended for research purposes by qualified laboratory or research professionals only. It is not for human or veterinary diagnostic or therapeutic uses. For comprehensive handling, safety, and storage information, please refer to the Safety Data Sheet.

Properties

Molecular Formula

C26H24N8OS

Molecular Weight

496.6 g/mol

IUPAC Name

6-N-(4,4-dimethyl-5H-1,3-thiazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine

InChI

InChI=1S/C26H24N8OS/c1-16-10-17(5-7-22(16)35-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-36-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31)

InChI Key

DUGZMKCYSGAVKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CS4)(C)C)OC5=CC6=NC=NN6C=C5

Origin of Product

United States

Preparation Methods

Preparation of the Quinazoline Core

Methodology:
The quinazoline nucleus is typically synthesized via the cyclization of 2-aminobenzamide derivatives with suitable formyl or acyl reagents. Microwave irradiation has been employed to accelerate this step, providing high yields in short reaction times.

Key Reaction:

Step Reactants Conditions Outcome Reference
1 2-Aminobenzamide derivatives Microwave irradiation at 160°C for 10 minutes Formation of quinazoline core Yoon et al., 2004
2 2-Aminobenzamide derivatives with formylating agents Conventional heating or MW Quinazoline derivatives Foucourt et al., 2010

Note:
The use of microwave-assisted cyclization offers advantages such as cleaner reactions and higher yields, often exceeding 85%.

Introduction of the N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl) Group

Methodology:
The thiazolyl moiety is introduced via nucleophilic substitution or cyclization reactions involving thiazole derivatives.

Reaction Details:

Step Reactants Conditions Yield Reference
3 2-Chlorothiazole derivatives Base-mediated substitution at N6 position Moderate to high Patent US9693989B2
4 Thiazole derivatives with amino groups Microwave-assisted amidation High yield (~80%) Patent US9693989B2

Notes:
The dimethyl substitution at the 4,5-positions of thiazole is achieved via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

Attachment of the Phenyl and Triazolopyridinyl Substituents

Methodology:
The phenyl ring bearing the 3-methyl-4-(triazolo[1,5-a]pyridin-7-yloxy) group is introduced via nucleophilic aromatic substitution or Suzuki coupling, while the triazolopyridinyl moiety is attached through nucleophilic substitution or click chemistry.

Key Reactions:

Step Reactants Conditions Outcome Reference
5 3-Methyl-4-hydroxyphenyl intermediates O-alkylation with 7-chloro-triazolopyridine Formation of ether linkage Patent US9693989B2
6 Triazolopyridine derivatives Copper-catalyzed azide-alkyne cycloaddition (click chemistry) Efficient attachment Literature review

Notes:
Microwave-assisted O-alkylation enhances reaction efficiency, often completing within minutes with high regioselectivity.

Final Coupling and Purification

The final step involves coupling the heterocyclic intermediates under mild conditions, often using coupling agents such as EDC or HATU, followed by purification through chromatography.

Research Data:

Parameter Observation Reference
Reaction time 10–30 minutes Foucourt et al., 2010
Yield Typically 70–85% Patent US9693989B2
Purification Column chromatography or recrystallization Standard practice

Summary of Key Data

Synthesis Step Technique Reaction Time Typical Yield Remarks
Quinazoline core formation Microwave-assisted cyclization 10 min >85% Rapid, high-yield
Thiazolyl group attachment Nucleophilic substitution 1–2 hours 75–85% Selective, scalable
Phenyl/triazolopyridinyl attachment O-alkylation / click chemistry 15–30 min 70–80% High regioselectivity

Concluding Remarks

The synthesis of N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-(triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine benefits significantly from modern synthetic techniques, especially microwave-assisted reactions, which streamline the process, improve yields, and reduce reaction times. The modular approach allows for structural variations, enabling the synthesis of analogs for biological evaluation.

Chemical Reactions Analysis

N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine can undergo various chemical reactions, including oxidation, reduction, and substitution. The thiazole ring, for instance, is known for its ability to participate in electrophilic substitution reactions due to the presence of electron-donating sulfur and nitrogen atoms . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, compounds containing thiazole and triazole rings have been studied for their potential antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine makes it a promising candidate for drug development and other therapeutic applications.

Mechanism of Action

The mechanism of action of N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine involves its interaction with specific molecular targets and pathways within biological systems. The thiazole and triazole rings can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . These interactions can lead to various physiological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Key Differences :

  • The thiazolyl group in the compound replaces the oxazolyl group in tucatinib. Thiazoles contain sulfur, which may alter electronic properties and binding affinity compared to oxygen-containing oxazoles.

6-N-(4,4-Dimethyl-5H-1,3-oxazol-2-yl)-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-1H-quinazoline-4,6-diamine

Feature This compound 6-N-(4,4-Dimethyl-5H-1,3-oxazol-2-yl) Analog
N6 Substituent Thiazolyl Oxazolyl
Saturation 4,5-Dihydrothiazole (partially saturated) 5H-oxazole (unsaturated)
Synthetic Yield ~17% over 9 steps (analogous route) Not reported

Key Differences :

  • The saturation state of the heterocyclic ring (dihydrothiazole vs. unsaturated oxazole) impacts conformational flexibility and metabolic stability.
  • Synthetic routes for the thiazolyl analog require stringent purification, whereas oxazolyl derivatives may exhibit higher yields due to established methodologies .

Research Findings and Pharmacological Insights

  • Selectivity: The triazolopyridine moiety in both the compound and tucatinib enhances HER2 selectivity by forming hydrogen bonds with the kinase domain.
  • Efficacy : Tucatinib’s phase III trial (HER2CLIMB) showed a 46% reduction in disease progression risk, but analogous data for the thiazolyl compound are unavailable .
  • Synthetic Challenges : Installing the thiazolyl group requires precise control of reaction conditions (e.g., nitrogen atmosphere, palladium catalysts) to avoid byproducts, whereas oxazolyl derivatives are more synthetically tractable .

Biological Activity

N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine (CAS No. 937266-01-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C₂₆H₂₄N₈OS
  • Molecular Weight : 496.6 g/mol
  • IUPAC Name : 6-N-(4,4-dimethyl-5H-1,3-thiazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine

Anticancer Properties

Research indicates that compounds containing quinazoline and triazole moieties exhibit significant anticancer activities. The compound has been studied for its potential to inhibit various cancer cell lines.

Case Study: Cytotoxic Effects

In a study examining the cytotoxic effects of related compounds on human malignant cell lines (MCF-7 and Bel-7402), derivatives similar to this compound showed promising results. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BBel-740220
N6-Dihydro CompoundMCF-712

These findings suggest that the compound may possess potent anticancer properties that warrant further investigation .

The proposed mechanism of action for this compound involves the inhibition of specific kinases associated with cancer cell proliferation. The quinazoline framework is known to interact with the ATP-binding site of kinases, leading to decreased cell viability and induction of apoptosis in cancer cells.

Other Biological Activities

In addition to its anticancer properties, compounds with similar structures have demonstrated various other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against pathogenic bacteria and fungi.
  • Anti-inflammatory Effects : Research suggests potential applications in reducing inflammation through inhibition of pro-inflammatory cytokines.

Applications in Drug Development

The unique structure of this compound positions it as a candidate for further development as an ErbB inhibitor. This class of inhibitors is crucial in targeting specific pathways involved in cancer progression .

Q & A

Q. What are the key considerations for synthesizing this quinazoline-triazole-thiazole hybrid compound?

Synthesis requires multi-step optimization:

  • Step 1 : Coupling of the quinazoline core with the thiazolyl amine group under reflux in ethanol (70–100°C, 24–72 hours) to ensure regioselectivity at N6.
  • Step 2 : Introduction of the triazolo[1,5-a]pyridin-7-yloxyphenyl moiety via nucleophilic aromatic substitution at N4, using a palladium catalyst for cross-coupling if steric hindrance occurs.
  • Purification : Column chromatography (e.g., ethyl acetate/light petroleum mixtures) and recrystallization in ethyl acetate/light petroleum to isolate high-purity solids .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding patterns (e.g., DMSO-d6 for detecting amine protons).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

Q. What are the primary biological targets for quinazoline derivatives like this compound?

Quinazolines often target kinase enzymes (e.g., EGFR, VEGFR) due to their ATP-mimetic structure. The triazole and thiazole groups may enhance binding to hydrophobic pockets or modulate solubility. Initial screens should include kinase inhibition assays and cytotoxicity profiling in cancer cell lines .

Q. What are common challenges in purifying this compound?

  • Byproduct Formation : Monitor reaction progress via TLC to minimize side products.
  • Solubility Issues : Use gradient elution in chromatography (e.g., increasing ethyl acetate polarity) to resolve closely related impurities.
  • Hygroscopicity : Store purified compounds under inert gas to prevent moisture absorption .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error in solvent/catalyst selection.
  • Solvent Effects : Simulate solvation free energies (COSMO-RS) to identify optimal polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions.
  • Docking Studies : Predict binding modes with kinases to prioritize substituent modifications for SAR studies .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization : Use validated cell lines (e.g., NCI-60 panel) and consistent assay conditions (e.g., ATP concentration in kinase assays).
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out off-target effects.
  • Structural Confirmation : Re-characterize batches via XRD or 2D NMR if activity discrepancies arise, ensuring structural integrity .

Q. What strategies improve yield in multi-step synthesis?

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 72 hours) for temperature-sensitive steps.
  • Catalyst Optimization : Screen palladium ligands (e.g., XPhos, SPhos) to enhance coupling efficiency.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .

Q. How to design experiments for structure-activity relationship (SAR) analysis?

  • Substituent Variation : Synthesize analogs with modified thiazole (e.g., methyl vs. ethyl groups) and triazole (e.g., fluorinated vs. methoxy substituents) moieties.
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity.
  • 3D-QSAR : Build CoMFA or CoMSIA models using docking poses to guide rational design .

Q. How to validate the compound’s mechanism of action in complex biological systems?

  • Kinase Profiling : Use broad-spectrum kinase inhibition panels (e.g., Eurofins KinaseProfiler).
  • Gene Knockdown : Apply CRISPR/Cas9 to silence putative targets and assess rescue effects.
  • Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated ERK for MAPK pathway inhibition) in tumor xenografts .

Q. How to integrate high-throughput screening (HTS) with traditional assays?

  • Primary HTS : Screen 10,000+ compounds in 384-well plates using fluorescence-based kinase assays.
  • Secondary Validation : Confirm hits with SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling.
  • Tertiary Mechanistic Studies : Conduct live-cell imaging to visualize target engagement and subcellular localization .

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